Strobochrysin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12O4 |

|---|---|

Molecular Weight |

268.26 g/mol |

IUPAC Name |

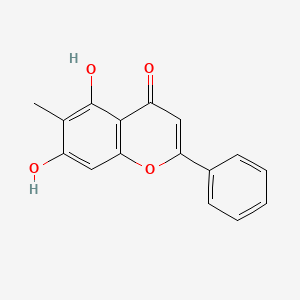

5,7-dihydroxy-6-methyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H12O4/c1-9-11(17)7-14-15(16(9)19)12(18)8-13(20-14)10-5-3-2-4-6-10/h2-8,17,19H,1H3 |

InChI Key |

XRJWLVUOUWIPHW-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Strobochrysin exhibits a range of biological activities that make it a candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis and death .

Antioxidant Properties

This compound has been shown to exhibit significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. This property is attributed to its ability to scavenge free radicals and enhance the body's antioxidant defenses .

Anticancer Potential

Recent studies suggest that this compound may have anticancer effects. It has been reported to inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer models. The compound appears to induce apoptosis (programmed cell death) in these cells, making it a potential candidate for cancer therapy .

Biochemical Applications

This compound's unique structure allows it to play significant roles in various biochemical processes.

Enzyme Modulation

This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition may contribute to its anti-inflammatory effects observed in animal studies .

Phytochemical Studies

As part of phytochemical investigations, this compound serves as a marker compound for studying flavonoid distribution in plant species. Its presence can help differentiate species within the genus Strobilanthes, aiding taxonomic classifications .

Ecological Applications

This compound also plays a role in ecological research, particularly concerning plant interactions and environmental adaptations.

Plant Defense Mechanism

The compound is thought to contribute to the defense mechanisms of plants against herbivory and pathogens. Its production can be induced by environmental stressors, indicating a role in plant resilience and adaptation .

Pollinator Attraction

Flavonoids like this compound are known to attract pollinators due to their vibrant colors and potential nutritional benefits, thus playing a crucial role in plant reproduction and ecosystem dynamics .

Case Studies

Preparation Methods

Natural Sources and Extraction Methods

Primary Natural Sources

Strobochrysin occurs naturally in:

Extraction from Natural Sources

The primary extraction method of this compound from natural sources involves:

- Collection and preparation of the heartwood material from pine species

- Drying and grinding of the plant material to increase surface area

- Solvent extraction using appropriate organic solvents

The extraction can be performed through several techniques:

| Extraction Method | Solvent System | Conditions | Advantages |

|---|---|---|---|

| Maceration | Methanol or Ethanol | Room temperature, 7-10 days | Simple equipment requirements, gentle extraction |

| Soxhlet Extraction | Ethanol/Methanol | 60-80°C, 8-24 hours | Higher yield, continuous extraction |

| Ultrasound-Assisted Extraction | Methanol/Water mixtures | 40 KHz, 30-60 min | Reduced extraction time, improved efficiency |

| Microwave-Assisted Extraction | Ethanol/Water mixtures | Variable power settings, 10-20 min | Rapid extraction, reduced solvent consumption |

After extraction, the crude extract requires purification through various chromatographic techniques to isolate pure this compound.

Chemical Synthesis Methods

Nuclear Methylation of Chrysin

One of the primary synthetic routes to this compound is through the selective nuclear methylation of chrysin, as chrysin serves as the parent compound differing only by the absence of the methyl group at position 6.

The process involves:

- Methylation of chrysin using methyl iodide or dimethyl sulfate under alkaline conditions

- Selective C-methylation at position 6 of the A-ring

As described in research by Mukerjee and Seshadri:

"When using methyl iodide and methanolic potassium hydroxide, besides the normal dimethyl ether, they obtained as a minor product its C-methyl derivative."

The nuclear methylation reaction follows this general scheme:

- Chrysin is treated with potassium hydroxide in methanol to generate the phenoxide anions

- Addition of methyl iodide leads to both O-methylation and C-methylation

- The resulting mixture contains both O-methyl ethers and the C-methylated product (this compound)

- Separation of the products is achieved through chromatographic techniques

The reaction demonstrates regioselectivity for the 6-position in the condensed benzene ring, which is consistent with the structure of this compound.

Direct Synthesis Pathways

Alternative synthesis routes for this compound can follow the general flavone synthesis pathways with appropriate modifications to introduce the methyl group at position 6:

Modified Baker-Venkataraman Rearrangement

This approach involves:

- Synthesis of appropriately substituted 2-hydroxyacetophenone with a methyl group at the appropriate position

- Benzoylation of the hydroxyl group

- Baker-Venkataraman rearrangement to form a 1,3-diketone intermediate

- Cyclization and dehydration to form the flavone structure

The challenge with this method lies in the specific positioning of the methyl group in the starting material.

Chalcone Pathway

The chalcone route involves:

- Aldol condensation between a suitably substituted 2-hydroxy-3-methylacetophenone and benzaldehyde

- Formation of the chalcone intermediate

- Oxidative cyclization to form the flavone structure

This method requires careful control of the reaction conditions to achieve regioselective cyclization.

Semi-synthetic Approaches

Semi-synthetic approaches involve modification of naturally occurring flavonoids to produce this compound:

- Isolation of structurally related flavonoids from natural sources

- Selective functionalization to introduce the methyl group at position 6

- Protection/deprotection strategies for hydroxyl groups

Optimization of Synthesis Parameters

The synthesis of this compound requires optimization of various parameters to improve yield and purity:

| Parameter | Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | 25-120°C | 90-120°C | Higher temperatures increase reaction rate but may lead to side products |

| Reaction Time | 2-24 hours | 8-12 hours | Extended time improves conversion but may increase degradation |

| Solvent | Various organic solvents | Methanol, Tetrahydrofuran | Affects solubility and reaction kinetics |

| Base | KOH, NaOH, K2CO3 | KOH in methanol | Critical for deprotonation and nucleophilic attack |

| Methylating Agent | Methyl iodide, Dimethyl sulfate | Methyl iodide | Determines reactivity and selectivity |

Purification Techniques

After synthesis, purification of this compound involves multiple chromatographic steps:

Column Chromatography

Though of "inferior separation efficiency," column chromatography is "the method of choice when larger quantities of flavonoid are required". Typical stationary phases include:

- Silica gel

- Sephadex LH-20

- Polyamide

Thin-Layer Chromatography (TLC)

TLC serves both analytical and preparative purposes:

High-Performance Liquid Chromatography (HPLC)

HPLC provides the highest resolution for final purification:

- Reverse-phase C18 columns are most commonly employed

- Gradient elution with methanol/water or acetonitrile/water mixtures

- Detection at 254-280 nm wavelength range

Structure Verification and Quality Control

The verification of synthesized this compound involves multiple analytical techniques:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals for this compound include:

- Characteristic methyl signal at position 6

- Hydroxyl protons at positions 5 and 7

- Aromatic protons from both rings

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns:

- Molecular ion peak at m/z 268.26

- Characteristic fragmentation patterns of flavonoids

UV-Visible Spectroscopy

UV-Visible spectroscopy provides characteristic absorption maxima:

- Band I (300-380 nm)

- Band II (240-280 nm)

Chromatographic Analysis

Purity determination by:

- HPLC with diode array detection

- Gas chromatography for volatile derivatives

Comparative Analysis of Different Preparation Methods

| Method | Advantages | Disadvantages | Yield | Purity | Scale Applicability |

|---|---|---|---|---|---|

| Natural Extraction | Preserves natural stereochemistry | Low concentration in natural sources, complex purification | Low (1-2%) | Moderate (requires extensive purification) | Small to medium |

| Nuclear Methylation of Chrysin | Straightforward, readily available starting material | Selectivity challenges, mixture of products | Moderate (20-40%) | High after purification | Small to large |

| Direct Synthesis | Control over reaction parameters, scalable | Multiple steps, complex starting materials | Moderate to high (40-60%) | High | Medium to large |

| Semi-synthetic Approach | Fewer steps from advanced intermediates | Requires natural precursors | Variable (10-50%) | High | Small to medium |

Q & A

Q. What established protocols ensure reproducible synthesis of Strobochrysin?

To achieve reproducible synthesis, follow peer-reviewed methodologies that specify solvents, catalysts, and reaction conditions (e.g., temperature, pressure). Characterize intermediates and final products using techniques like NMR, HPLC, and mass spectrometry. Document deviations from protocols and validate purity (>95%) using calibrated instruments and certified reference standards. Replicate procedures across independent labs to confirm reproducibility .

Q. Which analytical techniques are critical for confirming this compound’s structural integrity?

Combine multiple orthogonal methods:

- X-ray crystallography for absolute configuration verification.

- 1D/2D NMR (e.g., H, C, HSQC) to confirm functional groups and connectivity.

- High-resolution mass spectrometry (HRMS) for molecular formula validation. Cross-reference spectral data with published literature and databases (e.g., SciFinder, PubChem) to resolve ambiguities .

Q. How can researchers assess this compound’s purity in experimental samples?

Use HPLC with UV/Vis or diode-array detection (DAD) to quantify impurities. Validate methods with calibration curves and internal standards. TLC and melting point analysis provide rapid preliminary assessments. Report purity thresholds (e.g., ≥98%) and batch-to-batch variability in supplementary materials .

Advanced Research Questions

Q. How to design experiments for investigating structure-activity relationships (SAR) of this compound derivatives?

- Systematic functional group modification : Synthesize analogs with targeted substitutions (e.g., hydroxyl, methyl groups).

- Computational modeling : Perform molecular docking or MD simulations to predict binding affinities.

- In vitro/in vivo assays : Use dose-response curves (e.g., IC) to quantify bioactivity. Apply factorial experimental design to control variables (e.g., solvent polarity, temperature) and minimize confounding effects .

Q. What methodologies resolve contradictions in reported biological activities of this compound?

- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like dosage, cell lines, or animal models.

- Standardized replication : Repeat experiments under controlled conditions (e.g., OECD guidelines).

- Statistical evaluation : Use heterogeneity tests (e.g., I statistic) to assess study variability. Address publication bias via funnel plots or trim-and-fill analysis .

Q. How to optimize this compound’s synthesis yield without compromising purity?

- Process intensification : Implement flow chemistry for precise control over reaction parameters.

- Design of Experiments (DOE) : Use response surface methodology (RSM) to identify optimal conditions (e.g., catalyst loading, temperature).

- In-line purification : Integrate techniques like continuous crystallization or chromatography. Validate scalability with pilot-scale trials and stability testing (e.g., ICH guidelines) .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using multiple assays (e.g., enzymatic vs. cell-based) and independent replication .

- Literature Review : Prioritize systematic reviews over opinion-based papers to identify research gaps .

- Ethical Reporting : Disclose conflicts of interest and raw data availability to enhance reproducibility .

For further guidance, consult frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to refine research objectives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.